ethyl 2-{[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-{[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate is a complex organic compound with a unique structure that combines elements of chromen and phenyl groups
Scientific Research Applications
This compound has several scientific research applications. It is used in proteomics research as a biochemical reagent . Additionally, its unique structure makes it a valuable compound for studying the interactions between different molecular groups and their effects on biological systems.
Preparation Methods
The synthesis of ethyl 2-{[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate typically involves multiple steps. One common method includes the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Chemical Reactions Analysis
Ethyl 2-{[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling . The major products formed from these reactions depend on the specific conditions and reagents used.
Mechanism of Action
The mechanism of action of ethyl 2-{[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways are still under investigation, but it is believed that the compound’s unique structure allows it to interact with various biological molecules, potentially leading to significant biological effects .
Comparison with Similar Compounds
Ethyl 2-{[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate can be compared to similar compounds such as ethyl (3,4-dimethoxyphenyl)(oxo)acetate . While both compounds share similar structural elements, this compound is unique due to its specific combination of chromen and phenyl groups, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl]oxyacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O7/c1-5-27-20(23)12-28-15-7-8-16-13(2)21(22(24)29-18(16)11-15)14-6-9-17(25-3)19(10-14)26-4/h6-11H,5,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHMXHOJGYGINCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC(=C(C=C3)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.